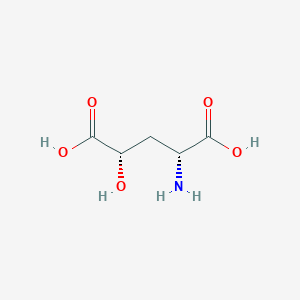

D-Erythro-4-hydroxyglutamic acid

説明

Contextualization within Non-Proteinogenic Amino Acid Research

Non-proteinogenic amino acids are amino acids that are not among the 20 standard protein-building blocks encoded by the universal genetic code. Despite this, they exhibit immense structural diversity and are involved in a wide array of biological processes. nih.gov D-Erythro-4-hydroxyglutamic acid is a member of this class, specifically categorized as a hydroxy-L-glutamic acid. nih.gov

These specialized amino acids can be found as components of natural products, often of microbial origin, or as metabolic intermediates. nih.govnih.gov The study of non-proteinogenic amino acids like D-Erythro-4-hydroxyglutamic acid is crucial for understanding metabolic pathways beyond primary metabolism and for discovering novel bioactive molecules. ymdb.ca For instance, they are often designed and synthesized as analogues of proteinogenic amino acids to study enzyme mechanisms, receptor binding, and cellular transport processes. nih.gov As a structural analogue of glutamic acid, a key neurotransmitter, 4-hydroxyglutamic acid isomers are invaluable in neurobiological research. nih.gov

Significance of Stereochemical Purity in Academic Investigations of D-Erythro-4-Hydroxyglutamic Acid

Glutamic acid that is hydroxylated at the C4 position has two chiral centers, giving rise to four possible stereoisomers: (2S,4S), (2R,4R), (2S,4R), and (2R,4S). The erythro and threo descriptors are used to denote the relative configuration of these two centers. D-Erythro-4-hydroxyglutamic acid corresponds to the (2R,4S) configuration. nih.gov

The stereochemical configuration is paramount as it dictates the molecule's interaction with chiral biological macromolecules such as enzymes and receptors. Different stereoisomers of 4-hydroxyglutamic acid exhibit distinct biological activities. For example, the (2S,4R) isomer shows a significant preference for the NMDA receptor, while the (2S,4S) isomer is a substrate for excitatory amino acid transporters (EAAT1-3), a property the (2S,4R) isomer lacks. nih.gov Furthermore, the (2S,3S,4S) isomer of 3-hydroxyglutamic acid acts as a selective agonist for the mGluR1 receptor. nih.gov

This stereospecificity is also evident in biosynthesis. In the production of the antimicrobial kutznerides, two different enzymes, KtzO and KtzP, hydroxylate a glutamic acid precursor with opposite stereospecificity to produce the threo and erythro isomers, respectively. nih.gov Consequently, obtaining stereochemically pure isomers of 4-hydroxyglutamic acid through asymmetric synthesis is a major focus of organic chemistry research, as this purity is essential for unambiguously interpreting the results of biochemical and physiological studies. nih.gov Synthetic strategies often employ chiral starting materials like D-serine or 4-hydroxyproline (B1632879) to achieve the desired stereochemistry. nih.gov

Table 1: Stereoisomers of 4-Hydroxyglutamic Acid and Their Designations

| Stereochemical Notation | Common Name |

|---|---|

| (2R,4S)-2-Amino-4-hydroxypentanedioic acid | D-Erythro-4-hydroxyglutamic acid |

| (2S,4R)-2-Amino-4-hydroxypentanedioic acid | L-Erythro-4-hydroxyglutamic acid |

| (2S,4S)-2-Amino-4-hydroxypentanedioic acid | L-Threo-4-hydroxyglutamic acid |

This table provides a simplified overview of the stereoisomers. The IUPAC names define the absolute configuration at the chiral centers.

Overview of Key Research Avenues for D-Erythro-4-Hydroxyglutamic Acid

Research involving D-Erythro-4-hydroxyglutamic acid and its isomers is active across several specialized areas:

Neuroscience and Pharmacology: As analogues of the major excitatory neurotransmitter L-glutamic acid, various isomers of hydroxyglutamic acid are used to investigate the structure and function of glutamate (B1630785) receptors and transporters. nih.gov The ability of different isomers to selectively interact with specific receptor subtypes (e.g., NMDA, mGluRs) makes them valuable pharmacological tools for mapping receptor active sites and understanding the neurobiology of glutamatergic signaling. nih.govnih.gov

Natural Product Biosynthesis: Certain isomers of hydroxyglutamic acid are components of complex natural products with antimicrobial properties, such as the kutznerides. nih.gov Research in this area focuses on elucidating the enzymatic machinery responsible for their stereospecific synthesis. Understanding these biosynthetic pathways, like the action of hydroxylase enzymes KtzO and KtzP, provides insights into how microorganisms produce structural diversity and offers potential tools for biocombinatorial engineering. nih.gov

Metabolic Pathway Research: The L-isomers of 4-hydroxyglutamic acid are recognized as important metabolites. Notably, 4-hydroxy-L-glutamic acid is a key biomarker for Primary Hyperoxaluria Type 3 (PH3), an inborn error of metabolism, where it accumulates in patients' urine. nih.gov Studying these metabolites helps in diagnosing metabolic disorders and understanding the underlying biochemical pathways, such as the metabolism of 4-hydroxyproline. nih.gov

Asymmetric Synthesis: The demand for stereochemically pure isomers of hydroxyglutamic acid for biological studies drives research in synthetic organic chemistry. nih.gov Scientists develop novel, efficient methods for stereoselective synthesis, often starting from compounds in the chiral pool like sugars or other amino acids. nih.govresearchgate.net These efforts expand the toolkit of synthetic chemistry and enable further biological exploration.

Table 2: Properties of D-Erythro-4-hydroxyglutamic acid

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (2R,4S)-2-amino-4-hydroxypentanedioic acid | nih.gov |

| Molecular Formula | C5H9NO5 | nih.gov |

| Molecular Weight | 163.13 g/mol | nih.gov |

| CAS Number | 6148-21-6 | nih.govchemsrc.com |

Structure

3D Structure

特性

IUPAC Name |

(2R,4S)-2-amino-4-hydroxypentanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO5/c6-2(4(8)9)1-3(7)5(10)11/h2-3,7H,1,6H2,(H,8,9)(H,10,11)/t2-,3+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBDWQSHEVMSFGY-GBXIJSLDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(=O)O)N)[C@@H](C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Metabolic Pathways of D Erythro 4 Hydroxyglutamic Acid

Enzymatic Synthesis Pathways Leading to D-Erythro-4-Hydroxyglutamic Acid

The formation of D-erythro-4-hydroxyglutamic acid is primarily achieved through two key enzymatic steps: the hydroxylation of a glutamic acid precursor and the subsequent transamination to yield the final product. These pathways are crucial for the production of this specialized amino acid.

Hydroxylation Reactions of Glutamic Acid and its Derivatives

The introduction of a hydroxyl group onto the glutamic acid backbone is a critical step in the biosynthesis of hydroxyglutamic acid isomers. This reaction is catalyzed by specific oxygenases that ensure the correct stereochemistry of the final product.

In the biosynthesis of kutznerides, which are antifungal and antimicrobial hexadepsipeptides, two non-heme iron oxygenase enzymes, KtzO and KtzP, play a pivotal role in the stereospecific hydroxylation of glutamic acid. nih.govnih.gov These enzymes are responsible for producing the threo and erythro isomers of D-3-hydroxyglutamic acid found in mature kutznerides. nih.govnih.gov

Biochemical studies have demonstrated that KtzO and KtzP exhibit distinct stereospecificity. KtzO catalyzes the formation of threo-L-hydroxyglutamic acid, while KtzP is responsible for generating the erythro-isomer. nih.govnih.gov This stereospecific hydroxylation occurs at the β-position of glutamic acid while it is tethered to the peptidyl carrier protein (PCP) of the third module of the nonribosomal peptide synthetase (NRPS) KtzH. nih.govnih.gov The stand-alone adenylation domain KtzN activates and transfers glutamic acid to the PCP of KtzH, where it is then hydroxylated by either KtzO or KtzP. nih.govnih.govacs.org

Table 1: Key Enzymes in the Stereospecific Hydroxylation of Glutamic Acid

| Enzyme | Family | Function | Product |

| KtzO | Non-heme iron oxygenase | Stereospecific hydroxylation of PCP-bound glutamic acid | threo-L-hydroxyglutamic acid |

| KtzP | Non-heme iron oxygenase | Stereospecific hydroxylation of PCP-bound glutamic acid | erythro-L-hydroxyglutamic acid |

| KtzN | Stand-alone adenylation domain | Activates and transfers glutamic acid to the PCP of KtzH | - |

The hydroxylation of glutamic acid at the β-position by enzymes like KtzO and KtzP is a key modification step in the biosynthesis of certain natural products. nih.govnih.gov This reaction introduces a hydroxyl group to the carbon atom beta to the carboxyl group of the amino acid. The mechanism involves the activation of molecular oxygen by the non-heme iron center of the oxygenase.

The process is initiated by the binding of glutamic acid, tethered to a PCP, to the active site of the enzyme. nih.govnih.gov The non-heme iron in the enzyme's active site then coordinates with molecular oxygen and a reducing agent to form a highly reactive iron-oxygen species. This species is capable of abstracting a hydrogen atom from the β-carbon of the glutamic acid substrate, followed by the rebound of a hydroxyl group to the resulting radical, leading to the formation of β-hydroxyglutamic acid. nih.govnih.gov The specific stereochemical outcome (threo or erythro) is determined by the unique active site architecture of each enzyme (KtzO or KtzP), which precisely orients the substrate for the hydroxylation reaction. nih.govnih.govacs.org

Transamination Reactions Involving D-Erythro-4-Hydroxyglutamic Acid

Transamination reactions are fundamental to the metabolism of amino acids, allowing for the interconversion of amino acids and α-keto acids. youtube.comyoutube.comyoutube.com These reactions are crucial for both the synthesis and degradation of D-erythro-4-hydroxyglutamic acid.

D-erythro-4-hydroxyglutamic acid can be interconverted with 4-hydroxy-2-oxoglutarate through a reversible transamination reaction. ontosight.aiqmul.ac.uk In this reaction, the amino group of D-erythro-4-hydroxyglutamic acid is transferred to an α-keto acid acceptor, such as 2-oxoglutarate, resulting in the formation of 4-hydroxy-2-oxoglutarate and a new amino acid, L-glutamate. qmul.ac.ukwikipedia.org Conversely, the amination of 4-hydroxy-2-oxoglutarate can synthesize D-erythro-4-hydroxyglutamic acid. This interconversion is a key metabolic step, linking the metabolism of this non-proteinogenic amino acid to central metabolic pathways. ontosight.ai

Table 2: Transamination Reaction of D-Erythro-4-Hydroxyglutamic Acid

| Substrate 1 | Substrate 2 | Product 1 | Product 2 |

| erythro-4-hydroxy-L-glutamate | 2-oxoglutarate | (4R)-4-hydroxy-2-oxoglutarate | L-glutamate |

Specific enzymes catalyze the transamination of D-erythro-4-hydroxyglutamic acid. One such enzyme is 4-hydroxyglutamate transaminase (EC 2.6.1.23), also known as 4-hydroxyglutamate aminotransferase. ontosight.aiwikipedia.orgexpasy.org This enzyme facilitates the transfer of an amino group from 4-hydroxy-L-glutamate to 2-oxoglutarate, yielding 4-hydroxy-2-oxoglutarate and L-glutamate. qmul.ac.ukwikipedia.org This enzyme is involved in the degradation pathway of trans-4-hydroxy-L-proline. qmul.ac.ukexpasy.org

Interestingly, research suggests that aspartate aminotransferase (AST), also known as glutamic-oxaloacetic transaminase (GOT), may also catalyze this reaction. qmul.ac.uknih.govwikipedia.orgrupahealth.com Specifically, the mitochondrial enzyme Glutamic-Oxaloacetic Transaminase 2 (GOT2) has been shown to catalyze the transamination of 4-hydroxyglutamate to yield glutamate (B1630785) and 4-hydroxy-2-oxo-glutarate. nih.gov Some studies even propose that 4-hydroxyglutamate transaminase may be identical to aspartate transaminase (EC 2.6.1.1). qmul.ac.ukexpasy.org Aspartate aminotransferase is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme that plays a crucial role in amino acid metabolism by catalyzing the reversible transfer of an α-amino group between aspartate and glutamate. wikipedia.org

Role of δ-1-Pyrroline-5-Carboxylate Dehydrogenase (P5CDH) in D-Erythro-4-Hydroxyglutamic Acid Formation

Delta-1-pyrroline-5-carboxylate dehydrogenase (P5CDH) is a key enzyme in the degradation of proline and is encoded by a single gene. nih.govnih.gov This enzyme is crucial for the conversion of Δ1-pyrroline-5-carboxylate (P5C) to glutamate. wikipedia.orgwikipedia.org P5C exists in equilibrium with glutamate-5-semialdehyde (GSA). nih.govwikipedia.org The metabolism of 4-hydroxyproline (B1632879), a component of collagen, leads to the formation of Δ1-pyrroline-3-hydroxy-5-carboxylate, which is then converted to 4-hydroxyglutamate. nih.gov Specifically, L-erythro-4-hydroxyglutamic acid can be synthesized from pyrroline (B1223166) hydroxycarboxylic acid through the action of Delta-1-pyrroline-5-carboxylate dehydrogenase. hmdb.ca P5CDH is essential for proline degradation, and its absence can lead to an accumulation of P5C. nih.govnih.gov

The formation of 4-hydroxyglutamate involves the oxidation of a semialdehyde precursor. L-4-hydroxyglutamic semialdehyde is a derivative of L-glutamic 5-semialdehyde with a hydroxyl group at the fourth position. nih.gov The enzyme P5CDH catalyzes the oxidation of (S)-1-pyrroline-5-carboxylate, which is in equilibrium with glutamate-5-semialdehyde, to L-glutamate using NAD+ as a cofactor. wikipedia.org A similar process is involved in the conversion of 4-hydroxyproline to 4-hydroxyglutamate, where an intermediate, Δ¹-pyrroline-3-hydroxy-5-carboxylate, is oxidized. nih.gov

Catabolic Pathways and Degradation of D-Erythro-4-Hydroxyglutamic Acid

The breakdown of D-Erythro-4-hydroxyglutamic acid involves its conversion into smaller, readily usable molecules for cellular metabolism.

The catabolism of D-Erythro-4-hydroxyglutamic acid proceeds through its conversion to 4-hydroxy-2-oxoglutarate (also known as 4-hydroxy-2-ketoglutarate). nih.gov This intermediate is then cleaved by the enzyme 4-hydroxy-2-oxoglutarate aldolase (B8822740) into pyruvate (B1213749) and glyoxylate (B1226380). nih.govwikipedia.orggenome.jp This reaction is a critical step in the degradation pathway of hydroxyproline (B1673980). nih.gov The resulting glyoxylate can be further metabolized to either glycolate (B3277807) or glycine. nih.gov

A key enzyme in the degradation of D-Erythro-4-hydroxyglutamic acid is 4-hydroxy-2-oxoglutarate aldolase (EC 4.1.3.16). wikipedia.orggenome.jp This enzyme belongs to the lyase family and specifically cleaves carbon-carbon bonds in oxo-acids. wikipedia.orgwikipedia.org It catalyzes the cleavage of 4-hydroxy-2-oxoglutarate into pyruvate and glyoxylate. wikipedia.orggenome.jp The systematic name for this enzyme is 4-hydroxy-2-oxoglutarate glyoxylate-lyase (pyruvate-forming). wikipedia.org In humans, this mitochondrial enzyme is encoded by the HOGA1 gene. nih.govhmdb.ca Mutations in this enzyme are associated with primary hyperoxaluria type 3, a condition characterized by the accumulation of oxalate. nih.gov

Interconnections of D-Erythro-4-Hydroxyglutamic Acid Metabolism with Core Biochemical Pathways

The metabolic pathways of D-Erythro-4-hydroxyglutamic acid are not isolated but are integrated with central amino acid metabolic routes.

The metabolism of D-Erythro-4-hydroxyglutamic acid is closely linked to the arginine and proline metabolic pathways. wikipedia.orgwikipedia.orggenome.jp Proline degradation is a source for the synthesis of 4-hydroxyglutamate. nih.gov The enzyme 1-pyrroline-5-carboxylate dehydrogenase, which is involved in forming 4-hydroxyglutamate, is a key player in both arginine and proline metabolism. wikipedia.org The catabolism of 4-hydroxyproline, derived from collagen, feeds into this pathway, ultimately producing glyoxylate and pyruvate which are central metabolites. nih.govresearchgate.net In yeast, 4-hydroxy-L-glutamic acid is specifically involved in the arginine and proline metabolism pathway. ymdb.ca This intricate network highlights the interconnectedness of amino acid catabolism and central metabolism. nih.govfrontiersin.org

Metabolic Fate of D-Erythro-4-Hydroxyglutamic Acid: A Journey into Cellular Metabolism

A comprehensive examination of the metabolic pathways of D-erythro-4-hydroxyglutamic acid reveals its intricate connections to central metabolic routes, including the Tricarboxylic Acid (TCA) cycle and broader amino acid metabolism. While research has more extensively focused on its L-isomer, the metabolic journey of D-erythro-4-hydroxyglutamic acid can be inferred through the established enzymatic machinery that processes D-amino acids.

2 Links to the Tricarboxylic Acid (TCA) Cycle

The entry of D-erythro-4-hydroxyglutamic acid into the Tricarboxylic Acid (TCA) cycle, a central hub of cellular energy production, is not direct but is facilitated through its conversion to intermediates that can feed into this pathway. The primary mechanism for the metabolism of D-amino acids involves two key classes of enzymes: D-amino acid dehydrogenases and D-amino acid transaminases. wikipedia.org

D-amino acid dehydrogenases , found in various bacteria, catalyze the oxidative deamination of D-amino acids to their corresponding α-keto acids. wikipedia.org In the case of D-erythro-4-hydroxyglutamic acid, this reaction would theoretically yield 4-hydroxy-2-oxoglutarate . This product is structurally analogous to the well-known TCA cycle intermediate, α-ketoglutarate. The structural similarity suggests that 4-hydroxy-2-oxoglutarate could potentially be further metabolized by enzymes of the TCA cycle or related pathways, although the specific enzymes involved in this conversion are not yet fully elucidated.

D-amino acid transaminases (also known as D-alanine aminotransferases) represent another crucial enzymatic route. These enzymes catalyze the transfer of an amino group from a D-amino acid to an α-keto acid. wikipedia.org A common acceptor for the amino group is α-ketoglutarate, a key intermediate in the TCA cycle. In this reaction, D-erythro-4-hydroxyglutamic acid would donate its amino group to α-ketoglutarate, resulting in the formation of 4-hydroxy-2-oxoglutarate and D-glutamate . mdpi.commdpi.com The D-glutamate can then be converted to L-glutamate by glutamate racemase, an enzyme found in some bacteria, which can subsequently be deaminated by glutamate dehydrogenase to yield α-ketoglutarate, directly replenishing the TCA cycle. smpdb.ca

The carbon skeletons of many amino acids can be converted into TCA cycle intermediates, serving as anaplerotic substrates to replenish the cycle. nih.govfrontiersin.org The conversion of D-erythro-4-hydroxyglutamic acid to 4-hydroxy-2-oxoglutarate provides a clear entry point for its carbon backbone into the central metabolic machinery.

Table 1: Key Metabolic Reactions and Their Link to the TCA Cycle

| Starting Substrate | Enzyme (Hypothetical/Inferred) | Product(s) | Link to TCA Cycle |

| D-Erythro-4-hydroxyglutamic acid | D-amino acid dehydrogenase | 4-hydroxy-2-oxoglutarate + NH₃ | 4-hydroxy-2-oxoglutarate is an analog of α-ketoglutarate. |

| D-Erythro-4-hydroxyglutamic acid + α-Ketoglutarate | D-amino acid transaminase | 4-hydroxy-2-oxoglutarate + D-Glutamate | D-Glutamate can be converted to α-ketoglutarate. |

3 Role in Amino Acid Cycling and Metabolism

The metabolism of D-erythro-4-hydroxyglutamic acid is intrinsically linked to the broader network of amino acid cycling. As mentioned, its transamination directly produces D-glutamate, a key player in nitrogen metabolism. wikipedia.orgmdpi.com This newly synthesized D-glutamate can participate in several metabolic fates.

In organisms possessing glutamate racemase , D-glutamate is readily interconverted with its L-enantiomer, L-glutamate. smpdb.ca L-glutamate is a central node in amino acid metabolism, acting as a primary nitrogen donor in the synthesis of many other amino acids through the action of various aminotransferases. nih.gov Therefore, the metabolism of D-erythro-4-hydroxyglutamic acid can contribute to the cellular pool of L-glutamate, thereby supporting the synthesis of other non-essential amino acids.

Furthermore, the involvement of D-amino acid transaminases highlights a direct link to the metabolism of other D-amino acids. These enzymes often exhibit broad substrate specificity, meaning they can act on a variety of D-amino acids. ebi.ac.uk The reaction involving D-erythro-4-hydroxyglutamic acid and α-ketoglutarate is a prime example of this interconnectedness, where the catabolism of one D-amino acid leads to the synthesis of another (D-glutamate).

In yeast, the L-isomer, erythro-4-hydroxy-L-glutamic acid, is involved in the arginine and proline metabolic pathways. nih.govymdb.ca While direct evidence for the D-isomer is scarce, the structural similarity suggests that its metabolic products could potentially intersect with these pathways. For instance, the degradation of proline can lead to the formation of glutamate, a pathway that could be influenced by the availability of glutamate derived from D-erythro-4-hydroxyglutamic acid metabolism.

Table 2: Enzymes Involved in D-Erythro-4-Hydroxyglutamic Acid Metabolism and Amino Acid Cycling

| Enzyme Class | Specific Enzyme (Example) | Substrate(s) | Product(s) | Role in Amino Acid Cycling |

| D-amino acid dehydrogenase | D-amino acid dehydrogenase (general) | D-Erythro-4-hydroxyglutamic acid | 4-hydroxy-2-oxoglutarate, NH₃ | Releases ammonia (B1221849) for nitrogen metabolism. |

| D-amino acid transaminase | D-alanine aminotransferase | D-Erythro-4-hydroxyglutamic acid, α-Ketoglutarate | 4-hydroxy-2-oxoglutarate, D-Glutamate | Produces D-glutamate, linking to glutamate and other amino acid pools. |

| Racemase | Glutamate racemase | D-Glutamate | L-Glutamate | Interconverts D- and L-glutamate, integrating D-amino acid metabolism with central L-amino acid pathways. |

Synthetic Methodologies for D Erythro 4 Hydroxyglutamic Acid and Its Research Analogs

Chemoenzymatic Synthesis Approaches

Chemoenzymatic methods leverage the high stereoselectivity of enzymes to create chiral centers with precision, often under mild reaction conditions. These approaches are particularly valuable for the synthesis of complex molecules like D-erythro-4-hydroxyglutamic acid.

Stereoselective Enzymatic Cascades for D-Erythro-4-Hydroxyglutamic Acid Preparation

Enzymatic cascades, where multiple enzymatic reactions are performed in a single pot, offer an efficient route to γ-hydroxy-α-amino acids. A notable example involves a tandem aldol (B89426) addition-transamination sequence. acs.orgnih.govresearchgate.netacs.org This approach utilizes a trans-o-hydroxybenzylidene pyruvate (B1213749) hydratase-aldolase (HBPA) from Pseudomonas putida for the enantioselective aldol addition of pyruvate to various aldehydes. acs.orgnih.govresearchgate.netacs.org This initial step produces a chiral 4-hydroxy-2-oxo acid intermediate. acs.orgnih.govresearchgate.netacs.org Subsequently, this intermediate undergoes stereoselective amination using an S-selective transaminase to yield the desired γ-hydroxy-α-amino acid. acs.orgnih.govresearchgate.netacs.org

Tandem Aldol Addition-Transamination Reactions for γ-Hydroxy-α-Amino Acid Synthesis

The tandem aldol addition-transamination strategy has been explored with different transamination systems to optimize the synthesis of γ-hydroxy-α-amino acids. acs.orgnih.gov Three primary approaches have been investigated:

L-Alanine as Amine Donor with Pyruvate Recycling: This system uses L-alanine as the amino donor. nih.gov

Benzylamine (B48309) as Amine Donor with Benzaldehyde (B42025) Removal: To minimize equilibrium limitations, benzylamine is used as the amine donor, and the resulting benzaldehyde is converted to benzoin (B196080) by benzaldehyde lyase (BAL) from Pseudomonas fluorescens. nih.gov

L-Glutamate as Amine Donor with a Double Cascade System: This system employs L-glutamate as the amine donor, which is regenerated through a cascade involving branched-chain α-amino acid aminotransferase (BCAT) and aspartate aminotransferase (AspAT), both from E. coli. nih.gov

These enzymatic methods provide access to chiral γ-hydroxy-α-amino acids which can be further transformed into valuable chiral α-amino-γ-butyrolactones. acs.orgnih.govresearchgate.net

| Enzyme/System | Description | Application |

| HBPA | trans-o-hydroxybenzylidene pyruvate hydratase-aldolase from Pseudomonas putida | Catalyzes the enantioselective aldol addition of pyruvate to aldehydes. acs.orgnih.govresearchgate.netacs.org |

| S-selective transaminases | A panel of transaminases | Used for the enantioselective amination of 4-hydroxy-2-oxo acids. acs.orgnih.govresearchgate.netacs.org |

| BAL | Benzaldehyde lyase from Pseudomonas fluorescens | Transforms benzaldehyde to benzoin to shift reaction equilibrium. nih.gov |

| BCAT/AspAT | Branched-chain α-amino acid aminotransferase and aspartate aminotransferase from E. coli | Used in a double cascade to regenerate the L-glutamate amine donor. nih.gov |

Chemical Synthesis Strategies

Chemical synthesis provides a versatile alternative to enzymatic methods, allowing for the construction of D-erythro-4-hydroxyglutamic acid and its derivatives through various asymmetric and total synthesis approaches.

Asymmetric Synthesis of D-Erythro-4-Hydroxyglutamic Acid

Asymmetric synthesis aims to introduce chirality through the use of chiral auxiliaries, catalysts, or reagents. While specific examples for D-erythro-4-hydroxyglutamic acid are part of broader synthetic strategies, the principles of asymmetric synthesis are fundamental to obtaining enantiomerically pure amino acids. rsc.org These methods often involve creating stereogenic centers with high control, a crucial aspect for synthesizing specific stereoisomers like the D-erythro form.

Total Synthesis Approaches Utilizing Chiral Precursors (e.g., D-glucose, L-malic acid, 4-hydroxy-L-proline)

A common and effective strategy for synthesizing nonracemic hydroxyglutamic acids is to start from readily available chiral natural products. nih.gov These precursors already possess the desired stereochemistry at one or more centers, which can be carried through the synthetic sequence.

From 4-hydroxy-L-proline: The natural (2S,4R)-4-hydroxyproline can be used as a starting material. nih.gov A key step involves the inversion of configuration at the C4 position, often achieved through an intramolecular lactonization via a Mitsunobu reaction. nih.gov

From L-malic acid: L-malic acid serves as a precursor where its inherent chirality is transferred to the target molecule. nih.gov

From D-glucose: D-glucose is another valuable chiral template, particularly for syntheses where the configurations at C3 and C4 of the sugar are retained in the final product. nih.gov

Development of Novel Synthetic Routes for D-Erythro-4-Hydroxyglutamic Acid Derivatives

Research continues to explore new and more efficient synthetic routes to derivatives of D-erythro-4-hydroxyglutamic acid. These efforts are often driven by the need for orthogonally protected derivatives suitable for peptide synthesis or the creation of complex natural product analogs. nih.gov For instance, the synthesis of orthogonally protected (4S)-4-hydroxy-L-glutamic acid has been a key step in the total synthesis of the thiopeptide antibiotic nosiheptide. nih.gov Another approach involves the development of fluorinated analogs, such as 4-fluoroglutamic acid, which are of interest for their potential biological activities. researchgate.net

| Chiral Precursor | Key Synthetic Transformation | Target Stereoisomer |

| (2S,4R)-4-hydroxyproline | Inversion of configuration at C4 via Mitsunobu reaction and intramolecular lactonization. nih.gov | (2S,4S)-4-hydroxyglutamic acid derivatives. nih.gov |

| L-malic acid | Used as a chiral template to introduce stereocenters. nih.gov | (2R,3S)- and (2S,3S)-3-hydroxyglutamic acid. nih.gov |

| D-glucose | Utilized as a chiral template, retaining the configuration at C3 and C4. nih.gov | (2S,3R)-3-hydroxyglutamic acid. nih.gov |

Strategies for Non-Racemic Synthesis of Hydroxyglutamic Acids

The synthesis of non-racemic hydroxyglutamic acids is a significant area of research due to the role of these compounds as structural analogues of glutamic acid, a major neurotransmitter. nih.gov The presence of additional functional groups allows for the formation of more hydrogen bonds, which is crucial for studying interactions with receptors. nih.gov Many synthetic strategies utilize natural products like glutamic acid, pyroglutamic acid, proline, and 4-hydroxyproline (B1632879) as chiral starting materials. nih.govnih.gov

Classical Resolution and Crystallization-Induced Diastereomer Transformation

Classical resolution and crystallization-induced diastereomer transformation (CIDT) are powerful techniques for obtaining stereochemically pure compounds.

Classical Resolution

Classical resolution involves the separation of a racemic mixture by converting the enantiomers into diastereomers with different physical properties, such as solubility, melting point, and boiling point. libretexts.org This is typically achieved by reacting the racemic mixture with an enantiomerically pure chiral resolving agent. libretexts.orgnih.gov For racemic acids, chiral amines are commonly used as resolving agents, and for racemic bases, chiral acids like (+)-tartaric acid, (-)-malic acid, and (+)-camphor-10-sulfonic acid are employed. libretexts.org

The process involves the formation of diastereomeric salts. nih.gov For instance, a racemic mixture of a carboxylic acid can be treated with a chiral amine base (e.g., one with an (R) configuration) to form a mixture of (R-acid, R-base) and (S-acid, R-base) diastereomeric salts. libretexts.org These salts can then be separated by fractional crystallization, taking advantage of their different solubilities. libretexts.org After separation, the desired enantiomer is recovered by treatment with a strong acid or base to remove the resolving agent. libretexts.org The success of this method can be tedious, often requiring multiple recrystallizations to achieve high optical purity. libretexts.org

A notable example is the classical resolution of (±)-tartaric acid by Louis Pasteur, which relied on the manual separation of enantiomeric crystals. libretexts.org However, this method is successful in very few cases. libretexts.org A more common approach is the use of resolving agents to form diastereomeric salts. The efficiency of resolution can be improved by using techniques such as PEGylation of the resolving agent, which can facilitate precipitation of one diastereomer. nih.gov

Crystallization-Induced Diastereomer Transformation (CIDT)

Crystallization-induced diastereomer transformation (CIDT) is a highly efficient method for obtaining a single, pure diastereomer from a mixture of interconverting diastereomers in solution. researchgate.netresearchgate.net This technique can theoretically lead to a quantitative yield of the desired stereoisomer. researchgate.net The process relies on the simultaneous crystallization of the least soluble diastereomer and the epimerization of the more soluble diastereomer in the solution phase to maintain equilibrium. researchgate.net

CIDT is particularly useful when a compound has a labile stereocenter. researchgate.net The transformation is driven by the precipitation of one diastereomer, which shifts the equilibrium in the solution towards its formation. researchgate.net This method has been successfully applied to various compounds, including thiohydantoin derivatives and precursors of pharmaceuticals like navoximod. researchgate.netrsc.org For CIDT to be effective, the diastereomeric salts should ideally form a simple eutectic mixture. researchgate.net

An example of CIDT involves the enrichment of dihydroartemisinic aldehyde (DHAAl), a key intermediate in the synthesis of the antimalarial drug artemisinin. nih.gov A mixture of (11R)/(11S)-DHAAl was converted to the desired (11R)-isomer with high diastereoselectivity by using a chiral auxiliary, the Betti base, which induced the transformation. nih.gov The process involves the formation of diastereomers that can epimerize in solution, with one diastereomer preferentially crystallizing out. nih.gov

| Parameter | Classical Resolution | Crystallization-Induced Diastereomer Transformation (CIDT) |

| Principle | Separation of stable diastereomers based on different physical properties. libretexts.org | Separation of interconverting diastereomers by crystallization of one, shifting the equilibrium. researchgate.net |

| Starting Material | Racemic mixture. libretexts.org | A mixture of epimerizable diastereomers. nih.gov |

| Key Step | Formation of diastereomeric salts with a chiral resolving agent. libretexts.org | Epimerization in solution and selective crystallization of one diastereomer. researchgate.net |

| Theoretical Yield | 50% for the desired enantiomer in a single step. | Up to 100% of the desired diastereomer. researchgate.net |

| Example | Resolution of (±)-tartaric acid. libretexts.org | Diastereomeric enrichment of dihydroartemisinic aldehyde (DHAAl). nih.gov |

Stereoselective Alkylation and Cycloaddition Reactions

Stereoselective alkylation and cycloaddition reactions are fundamental strategies in the asymmetric synthesis of hydroxyglutamic acids, often employing chiral precursors to control the stereochemistry of the final product.

Stereoselective Alkylation

Stereoselective alkylation of pyroglutamic acid derivatives is a common approach for the synthesis of conformationally constrained analogues of amino acids, including hydroxyglutamic acids. nih.gov Bicyclic lactams derived from pyroglutamic acid can serve as scaffolds that not only control but also help in determining the stereochemistry of the intermediates. nih.gov

Stereoselective Cycloaddition Reactions

Stereoselective cycloaddition reactions, particularly 1,3-dipolar cycloadditions, are powerful methods for constructing the pyrrolidine (B122466) ring system present in hydroxyglutamic acids with high control over the stereochemistry at multiple centers. nih.govresearchgate.net

A key strategy involves the reaction of a nitrone with a dipolarophile. nih.gov For instance, the cycloaddition of a nitrone with an acrylamide (B121943) derived from a chiral sultam can lead to the formation of an isoxazolidine (B1194047) with high diastereoselectivity. nih.gov The isoxazolidine ring can then be cleaved to yield the desired 4-hydroxyglutamic acid derivative. nih.gov The stereochemical outcome of the cycloaddition is often predictable, with the major diastereomer resulting from a specific transition state geometry. researchgate.net

Another example is the Diels-Alder reaction. An acylnitroso derivative prepared from N-Boc-L-alaninate can react with cyclopentadiene (B3395910) to produce cycloadducts that can be subsequently converted to a protected (2S,4R)-4-hydroxyglutamic acid derivative. nih.gov

The [3+2] cycloaddition reaction is another versatile tool. It can be used to synthesize complex spirocyclic compounds in a stereoselective manner. mdpi.com For example, a multi-component reaction involving an isatin (B1672199) derivative, a secondary amino acid, and an ethylene (B1197577) derivative can generate an azomethine ylide intermediate, which then undergoes a [3+2] cycloaddition to afford the final product with high stereoselectivity. mdpi.com

| Reaction Type | Starting Materials | Key Intermediate | Product | Stereoselectivity |

| 1,3-Dipolar Cycloaddition | Nitrone and acrylamide with a chiral auxiliary. nih.gov | Isoxazolidine. nih.gov | 4-Hydroxyglutamic acid derivative. nih.gov | High (e.g., 20:1 diastereomeric ratio). researchgate.net |

| Diels-Alder Reaction | Acylnitroso derivative and cyclopentadiene. nih.gov | Bicyclic cycloadduct. nih.gov | Protected (2S,4R)-4-hydroxyglutamic acid. nih.gov | Produces separable cycloadducts. nih.gov |

| [3+2] Cycloaddition | Isatin, secondary amino acid, ethylene derivative. mdpi.com | Azomethine ylide. mdpi.com | Spirooxindole hybrid. mdpi.com | Highly stereoselective. mdpi.com |

Analytical Methodologies in D Erythro 4 Hydroxyglutamic Acid Research

Advanced Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are fundamental in confirming the precise chemical structure and assessing the purity of D-Erythro-4-hydroxyglutamic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Confirmation (e.g., J-values, α-protons)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for determining the three-dimensional structure of molecules in solution. For D-Erythro-4-hydroxyglutamic acid, ¹H NMR is particularly crucial for confirming its stereochemistry. The chemical shifts of the α-protons (the hydrogen atom attached to the α-carbon) and the coupling constants (J-values) between adjacent protons provide detailed information about their spatial arrangement. High-field NMR spectra, often acquired at 500 or 600 MHz, are typically used to resolve complex multiplet groups and spectral overlap, which is common in biological molecules. ubc.ca The specific J-values observed for the protons on the chiral centers (C2 and C4) are definitive in distinguishing the erythro configuration from the threo configuration.

Table 1: Representative ¹H NMR Data for Hydroxyglutamic Acid Stereoisomers

| Proton | Chemical Shift (ppm) | J-coupling Constant (Hz) |

|---|---|---|

| Hα (C2) | Varies | J(Hα, Hβ) varies with stereochemistry |

| Hβ (C3) | Varies | J(Hβ, Hγ) varies with stereochemistry |

| Hγ (C4) | Varies | J(Hγ, OH) may be observable |

Note: Specific chemical shifts and J-values are dependent on the solvent, pH, and temperature. This table provides a generalized representation of the type of data obtained.

Mass Spectrometry (MS) for Compound Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for the identification and quantification of D-Erythro-4-hydroxyglutamic acid. This technique measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the compound's molecular weight with high accuracy. The monoisotopic mass of D-Erythro-4-hydroxyglutamic acid is 163.04807239 Da. nih.gov Tandem mass spectrometry (MS/MS) can be employed for further structural confirmation by analyzing the fragmentation patterns of the parent ion.

In metabolic studies, flow injection tandem mass spectrometry has been utilized to quantify levels of 4-hydroxyglutamate in biological samples like urine. nih.gov This method allows for rapid and sensitive detection, making it suitable for screening and diagnostic purposes. The analytical performance of such assays is typically validated for linearity, imprecision, and recovery to ensure accurate quantification. nih.gov

Chromatographic Separation Methods for D-Erythro-4-Hydroxyglutamic Acid and its Stereoisomers

Due to the existence of four stereoisomers of 4-hydroxyglutamic acid, chromatographic techniques that can resolve these closely related compounds are critical.

Chiral Chromatography Techniques for Enantiomeric and Diastereomeric Resolution

The separation of the enantiomers (D- and L-forms) and diastereomers (erythro and threo forms) of 4-hydroxyglutamic acid necessitates the use of chiral chromatography. This can be achieved through various approaches, including the use of chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) or gas chromatography (GC). Another common strategy involves derivatizing the amino acid with a chiral reagent to form diastereomeric derivatives that can then be separated on a standard, achiral column. The synthesis of nonracemic hydroxyglutamic acids often relies on separation techniques to isolate the desired stereoisomer. nih.gov For instance, a mixture of (2S,4S)-3 and (2S,4R)-3 obtained after hydrolysis was separated by taking advantage of the preferential lactonization of (2S,4S)-3 and the differing solubilities of the stereoisomers in water. nih.gov

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Validation

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for monitoring the progress of chemical reactions and for preliminary purity assessment of D-Erythro-4-hydroxyglutamic acid. By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the presence of starting materials, intermediates, and the final product can be visualized. The retention factor (Rf) value of the compound can be compared to that of a known standard to aid in its identification. While not as powerful as HPLC for quantitative analysis or stereoisomer separation, TLC is an invaluable tool in the synthetic and purification workflow.

Enzymatic Assays for Detection and Activity Measurement in Research Settings

Enzymatic assays provide a highly specific and sensitive means of detecting and measuring the activity of D-Erythro-4-hydroxyglutamic acid in biological contexts. These assays often rely on enzymes that specifically act on D-amino acids.

For example, D-amino acid oxidase (DAAO) is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids. frontiersin.org While DAAO has broad substrate specificity, its activity can be harnessed in coupled enzyme assays. The production of the α-keto acid or other byproducts like hydrogen peroxide can be measured spectrophotometrically. frontiersin.org

Another approach could involve the use of specific dehydratases or transaminases. For instance, D-serine dehydratase has been used for the specific assay of D-serine, where the pyruvate (B1213749) produced is measured. researchgate.net A similar principle could be applied if an enzyme specific for D-Erythro-4-hydroxyglutamic acid were identified and characterized. In research settings, enzymatic assays can be crucial for determining the concentration of this amino acid in cell cultures or tissue extracts and for studying its metabolic pathways. frontiersin.orghmdb.ca

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| D-Erythro-4-hydroxyglutamic acid |

| L-Erythro-4-hydroxyglutamic acid |

| Threo-4-hydroxyglutamic acid |

| (2S,4S)-4-hydroxy-L-glutamic acid |

| (2S,4R)-4-hydroxy-L-glutamic acid |

| D-serine |

| Pyruvate |

| Hydrogen peroxide |

Biological Significance and Research Applications of D Erythro 4 Hydroxyglutamic Acid in Diverse Biological Systems

Role in Microbial Metabolism and Physiology

D-Erythro-4-hydroxyglutamic acid and its isomers are involved in various microbial metabolic processes, ranging from the biosynthesis of complex natural products to fundamental cellular functions.

Involvement in Natural Product Biosynthesis (e.g., Kutznerides, Longicatenamycins)

Hydroxyglutamic acid isomers are crucial building blocks in the biosynthesis of several complex natural products, notably the kutznerides and longicatenamycins.

Kutznerides: These are a family of cyclic hexadepsipeptides produced by the soil actinomycete Kutzneria sp. 744, exhibiting antifungal and antimicrobial properties. nih.gov The structures of kutznerides are characterized by a high degree of complexity, incorporating several unusual non-proteinogenic amino acids. nih.gov A key feature of some kutznerides is the presence of either the threo or erythro isomer of 3-hydroxy-D-glutamic acid (D-hGlu). nih.gov

The biosynthesis of kutznerides is carried out by a set of three non-ribosomal peptide synthetases (NRPSs): KtzE, KtzG, and KtzH. nih.gov The hydroxylation of glutamic acid is a critical step in this pathway. Research has identified two stereospecific hydroxylases, KtzO and KtzP, that act on the β-position of glutamic acid. nih.gov KtzO is responsible for generating threo-L-hydroxyglutamic acid, while KtzP catalyzes the formation of the erythro-isomer. nih.gov This represents a unique system within an NRPS where two enzymes catalyze the same reaction with opposite stereospecificity to produce different isomers for incorporation into the final natural product. nih.gov The gene cluster for kutznerides also contains genes for other unusual modifications, including halogenations. pnas.orgacs.orgnih.gov

Longicatenamycins: The longicatenamycin family of antibiotics, produced by species such as Streptomyces rimosus, also incorporates non-standard amino acid residues. researchgate.net While the direct incorporation of D-erythro-4-hydroxyglutamic acid is not as explicitly detailed as in kutznerides, the biosynthetic gene clusters of these complex peptides often contain enzymes for amino acid modification, suggesting the potential for hydroxylated amino acid precursors. researchgate.net

Contribution to Peptidoglycan Biosynthesis in Bacteria

While D-erythro-4-hydroxyglutamic acid itself is not a direct component of the canonical peptidoglycan structure, the metabolism of related amino acids is fundamental to its synthesis. Peptidoglycan, a vital component of the bacterial cell wall, consists of glycan strands cross-linked by short peptides. nih.gov The synthesis of the peptide portion begins in the cytoplasm with the sequential addition of amino acids to UDP-N-acetylmuramic acid (UDP-MurNAc). nih.govnih.gov

In many bacteria, the pentapeptide precursor contains L-alanine, D-glutamic acid, a diamino acid (like meso-diaminopimelic acid or L-lysine), and two D-alanine residues. The presence and modification of D-glutamic acid are critical for the structural integrity and cross-linking of the peptidoglycan mesh. While not directly incorporating the hydroxylated form, the metabolic pathways that produce and modify glutamic acid are intrinsically linked to the availability of precursors for peptidoglycan synthesis.

Metabolic Pathways in Model Microorganisms (e.g., Saccharomyces cerevisiae, Escherichia coli)

Saccharomyces cerevisiae: In the yeast Saccharomyces cerevisiae, (2S,4R)-4-hydroxy-L-glutamic acid is recognized as a metabolite involved in the arginine and proline metabolism pathway. ymdb.ca While the precise role and metabolic flux of D-erythro-4-hydroxyglutamic acid are not fully elucidated in this organism, studies on related hydroxy fatty acids and their metabolism provide insights into the potential for biotransformation of such compounds. researchgate.net Metabolomic analyses of S. cerevisiae under various stress conditions have shown significant changes in amino acid metabolism, including L-glutamic acid, indicating the dynamic nature of these pathways. nih.govnih.gov

Escherichia coli: In Escherichia coli, the metabolism of D-amino acids is a recognized process. bsubcyc.org While the specific metabolic pathway for D-erythro-4-hydroxyglutamic acid is not a major characterized route, E. coli possesses a range of transaminases and dehydrogenases capable of acting on various amino acid and keto-acid substrates. For instance, the gapB-encoded enzyme has been identified as a D-erythrose-4-phosphate dehydrogenase, playing a role in pyridoxal (B1214274) 5'-phosphate biosynthesis by producing 4-phosphoerythronate. nih.gov This highlights the enzymatic capability within E. coli to process related phosphorylated sugar acids. The organism's metabolic network is flexible, allowing for the utilization of various carbon and nitrogen sources, including those derived from amino acid catabolism. nih.gov

Comparative Biochemistry and Evolutionary Aspects

Cross-Species Analysis of D-Erythro-4-Hydroxyglutamic Acid Metabolic Pathways

The metabolic pathways involving hydroxyglutamic acids show interesting variations across different species, reflecting diverse evolutionary pressures and metabolic capabilities.

In microorganisms, particularly actinomycetes, the presence of specialized enzymes for the hydroxylation of glutamic acid, as seen in kutzneride biosynthesis, points to the evolution of these pathways for the production of secondary metabolites with specific ecological functions, such as antimicrobial activity. nih.gov The existence of two distinct hydroxylases (KtzO and KtzP) with opposing stereospecificity in the same organism suggests a sophisticated evolutionary adaptation to generate structural diversity in natural products. nih.gov

In the context of the human gut microbiome, anaerobic bacteria have been shown to possess pathways for the metabolism of other hydroxylated amino acids, such as trans-4-hydroxy-L-proline. nih.govescholarship.org This metabolism is carried out by a glycyl radical enzyme, HypD, and is prevalent in a diverse set of gut anaerobes. nih.govescholarship.org This suggests that the capacity to utilize hydroxylated amino acids is a widespread trait in anaerobic environments.

In mammals, the metabolism of gamma-hydroxyglutamic acid has been studied in rat liver, where it is converted to alpha-hydroxy-gamma-ketoglutarate by a transaminase that may be identical to aspartate transaminase. genome.jp This indicates that in higher organisms, the metabolism of hydroxyglutamic acid is integrated into central amino acid metabolism.

The following table summarizes the key enzymes and pathways involved in hydroxyglutamic acid metabolism across different organisms:

| Organism/Group | Enzyme/Pathway | Function | Reference(s) |

| Kutzneria sp. 744 | KtzO (Hydroxylase) | Biosynthesis of threo-L-hydroxyglutamic acid for kutznerides | nih.gov |

| Kutzneria sp. 744 | KtzP (Hydroxylase) | Biosynthesis of erythro-L-hydroxyglutamic acid for kutznerides | nih.gov |

| Gut Microbiome | HypD (Glycyl radical enzyme) | Anaerobic metabolism of trans-4-hydroxy-L-proline | nih.govescholarship.org |

| Rat Liver | 4-hydroxyglutamate transaminase | Conversion to (4R)-4-hydroxy-2-oxoglutarate | genome.jp |

| Saccharomyces cerevisiae | Arginine and proline metabolism | General amino acid metabolism | ymdb.ca |

Cellular and Molecular Functions in Non-Human Biological Systems

The cellular and molecular functions of D-erythro-4-hydroxyglutamic acid and its isomers in non-human biological systems are primarily linked to their roles as constituents of bioactive secondary metabolites and as intermediates in amino acid metabolism.

In a broader metabolic context, the pathways that synthesize and degrade hydroxyglutamic acids are part of the larger network of amino acid metabolism. This network is crucial for providing the building blocks for protein synthesis, serving as a source of carbon and nitrogen, and maintaining cellular homeostasis. The ability of some microbes to utilize hydroxylated amino acids as a nutrient source, as seen with hydroxyproline (B1673980) in the gut microbiome, demonstrates the metabolic versatility of these organisms and their adaptation to specific ecological niches. nih.govescholarship.org

Metabolic Engineering of Cell Factories (e.g., CHO cells) for Research Purposes

Chinese Hamster Ovary (CHO) cells are a cornerstone of the biopharmaceutical industry, responsible for producing over 70% of all recombinant proteins for therapeutic use. nih.gov A primary objective in the field of metabolic engineering is to optimize these cellular factories to enhance their growth, productivity, and the quality of the proteins they produce. nih.gov This involves the strategic manipulation of metabolic pathways to steer cellular resources towards desired outcomes. nih.gov

While direct engineering of CHO cells with D-erythro-4-hydroxyglutamic acid is not prominently documented, the principles of metabolic engineering often involve modulating amino acid metabolism. For instance, engineering CHO cells to overexpress enzymes like yeast cytosolic pyruvate (B1213749) carboxylase (PYC2) has been shown to redirect pyruvate flux into the TCA cycle, reducing lactate (B86563) accumulation and increasing cell density and antibody production. nih.gov This highlights the potential for modifying pathways involving glutamic acid derivatives to improve cellular performance. The introduction or manipulation of enzymes that could produce or utilize D-erythro-4-hydroxyglutamic acid could potentially influence key cellular processes, although specific research in this area is limited. The goal of such engineering would be to characterize nutrient utilization for growth and protein production while minimizing the buildup of metabolites that inhibit growth. nih.gov

Role in Amino Acid Homeostasis and Redox Balance (Mechanistic Insights)

Amino acid metabolism is intricately linked to the maintenance of cellular redox homeostasis, a critical balance between oxidative and reductive processes. researchgate.net Glutamic acid and its derivatives are central to this balance. Glutamine, a precursor to glutamic acid, plays an antioxidant role by contributing to the synthesis of NADPH, which is essential for regenerating the primary intracellular antioxidant, glutathione (B108866) (GSH). nih.gov

The metabolism of glutamic acid derivatives can influence the intracellular pool of molecules that combat oxidative stress. For example, the conversion of glutamine to glutamate (B1630785) is a step in the production of NADPH. nih.gov While the direct role of D-erythro-4-hydroxyglutamic acid in redox balance is not extensively detailed, its structural similarity to glutamic acid suggests it could potentially interact with enzymes involved in amino acid and antioxidant pathways. The maintenance of redox homeostasis is crucial for mitigating the damaging effects of reactive oxygen species (ROS) that are generated during normal cellular metabolism and in pathological states. researchgate.net

Interplay with Cellular Energy Metabolism

Cellular energy metabolism, primarily driven by glycolysis and the tricarboxylic acid (TCA) cycle, is fundamental to cell growth, proliferation, and function. Amino acid metabolism is deeply integrated with these central energy-producing pathways. researchgate.net Glutamic acid, for instance, can be converted to α-ketoglutarate, a key intermediate in the TCA cycle, thereby directly fueling cellular energy production. researchgate.net

Investigation of D-Erythro-4-Hydroxyglutamic Acid as a Biochemical Probe

Biochemical probes are molecules used to study and characterize biological systems, such as enzymes and metabolic pathways.

Due to its specific chemical structure, D-erythro-4-hydroxyglutamic acid can be utilized as a probe to investigate the specificity of enzymes that act on glutamic acid or similar substrates. By observing how an enzyme interacts with this modified substrate—whether it binds, catalyzes a reaction, or acts as an inhibitor—researchers can gain valuable insights into the enzyme's active site and substrate requirements. This approach is crucial for understanding the function of enzymes within complex metabolic networks.

Furthermore, by tracing the metabolic fate of labeled D-erythro-4-hydroxyglutamic acid, scientists can study metabolic flux, which is the rate of turnover of molecules through a metabolic pathway. This can help to elucidate how different pathways are interconnected and regulated.

The development of specific enzyme inhibitors is a powerful strategy for studying the roles of individual enzymes in cellular processes. nih.gov Molecules like D-erythro-4-hydroxyglutamic acid can serve as a scaffold or starting point for designing such inhibitors. researchgate.netnih.gov By modifying its structure, chemists can create compounds that bind tightly and specifically to the active site of a target enzyme, blocking its activity. nih.gov

These targeted inhibitors are invaluable research tools. nih.gov They allow scientists to dissect complex biological pathways by observing the effects of inhibiting a single enzymatic step. nih.govresearchgate.net This can reveal the function of the enzyme, its role in disease, and can be a critical step in the development of new therapeutic agents. researchgate.net The use of enzyme inhibitors helps in understanding the structure and function of the molecules they target. nih.gov

Q & A

Q. How should researchers conduct systematic reviews to evaluate the biomedical significance of D-Erythro-4-hydroxyglutamic acid?

- Methodological Answer : Follow PRISMA guidelines for literature screening and inclusion. Use databases like PubMed, SciFinder, and ChEBI for peer-reviewed studies. Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. Critically appraise studies using tools like GRADE for evidence quality .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。